molecular formula C18H18N2O6S B509105 N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-51-2

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509105
CAS No.: 663168-51-2
M. Wt: 390.4g/mol
InChI Key: XETDBMBKISFZKN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on quinazolinone analogues, which share structural similarities with the specified compound, demonstrates significant antitumor activity. These compounds, including variations with different substituents, exhibit broad-spectrum antitumor effects, with some showing potency against CNS, renal, breast cancer, and leukemia cell lines through mechanisms such as EGFR-TK and B-RAF kinase inhibition (Ibrahim A. Al-Suwaidan et al., 2016).

Herbicidal Activity

Certain compounds featuring thiadiazolo[2,3-a]pyrimidin-2-ylidene structures, which are structurally related to the specified compound, have been synthesized and demonstrated effective herbicidal activity (Liu et al., 2008). This suggests potential applications in agricultural chemistry for the development of new herbicides.

MMP Inhibition in Tissue Damage

Compounds combining benzisothiazole and thiazolidinone frameworks, similar to the specified chemical, have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which play a role in the inflammatory/oxidative process involved in tissue damage. This highlights potential therapeutic applications in treating diseases characterized by excessive MMP activity (M. Incerti et al., 2018).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-12-7-8-14(15(11-12)26-2)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDBMBKISFZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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